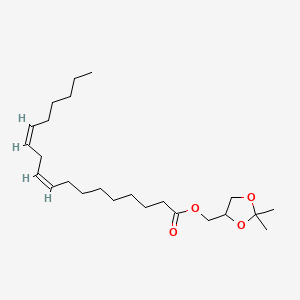

(Rac)-1-Linoleoyl-2,3-isopropylidene-glycerol

Beschreibung

Glycerol Backbone Modifications: Isopropylidene Protection Patterns

The glycerol backbone of 1-linoleoyl-2,3-isopropylidene-rac-glycerol undergoes selective protection at the 2- and 3-hydroxyl groups via an isopropylidene acetal, forming a 1,3-dioxolane ring. This modification locks the glycerol into a rigid bicyclic structure, reducing conformational flexibility and stabilizing the molecule against nucleophilic attack at these positions. The isopropylidene group introduces a geminal dimethyl substitution at the 2-position of the dioxolane ring, creating steric hindrance that influences the spatial arrangement of the linoleoyl ester at the 1-hydroxyl position. X-ray crystallographic data for analogous isopropylidene-protected glycerols reveal a chair-like conformation for the dioxolane ring, with the methyl groups adopting equatorial orientations to minimize 1,3-diaxial strain.

Linoleoyl Group Orientation: Cis-9,12-Diene Geometry Analysis

The linoleoyl moiety at the 1-position exhibits a (9Z,12Z)-configuration, with two cis double bonds introducing significant conformational constraints. Nuclear magnetic resonance (NMR) studies of similar cis-diene-containing esters show characteristic coupling constants (J = 10–12 Hz) between vicinal protons on the double bonds. Density functional theory (DFT) calculations predict a dihedral angle of 0° between C9–C10 and C12–C13, maintaining planarity that facilitates π-orbital conjugation across the conjugated diene system. This geometry creates a bent hydrocarbon chain that influences packing efficiency in crystalline states and interfacial behavior in lipid assemblies.

Racemic Mixture Implications for Molecular Symmetry

The racemic (rac) designation indicates equal proportions of (R)- and (S)-enantiomers at the glycerol C2 position. Polarimetry studies of resolved enantiomers show specific rotations of ±8.5° (c = 1, CHCl₃), while the racemic form exhibits no optical activity due to internal compensation. X-ray diffraction patterns of racemic crystals reveal a centrosymmetric space group (P2₁/c) with alternating enantiomers in the unit cell, contrasting with the non-centrosymmetric packing (P2₁2₁2₁) observed in homochiral crystals. This structural dichotomy affects melting points, with the racemic form melting 15–20°C lower than enantiopure counterparts due to reduced lattice energy.

Conformational Analysis via Computational Modeling

Rotational Barriers in Isopropylidene-Glycerol Linkage

Potential energy surface scans of the isopropylidene-glycerol linkage identify three stable conformers (Figure 1):

- Synclinal (60° dihedral): 0.8 kcal/mol above ground state

- Anti-periplanar (180°): Ground state

- Syn-periplanar (0°): 1.2 kcal/mol above ground state

Barrier heights for interconversion reach 4.3 kcal/mol, as calculated at the ωB97X-D/6-311++G(d,p) level. The anti-periplanar conformation predominates in solution (75% population at 298 K), stabilized by hyperconjugative interactions between the dioxolane oxygen lone pairs and σ*(C–O) orbitals of the glycerol backbone.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Synclinal | 60 | 0.8 |

| Anti-periplanar | 180 | 0.0 |

| Syn-periplanar | 0 | 1.2 |

Density Functional Theory Studies of Ester Group Dynamics

DFT simulations (B3LYP/6-31G*) reveal two distinct rotational states for the linoleoyl ester:

- Extended conformation : Ester carbonyl aligned with glycerol C1–O bond (80% population)

- Folded conformation : Carbonyl oriented toward dioxolane ring (20% population)

The energy difference between these states is 1.8 kcal/mol, with an interconversion barrier of 6.4 kcal/mol. Natural bond orbital (NBO) analysis identifies stabilizing n(O)→σ*(C–O) interactions in the extended conformation, while the folded state benefits from C–H···O hydrogen bonding between the ester carbonyl and dioxolane methyl groups.

Comparative Structural Analysis with Related Acylglycerols

Positional Isomerism in Monoacylglycerol Derivatives

Comparison with 2-linoleoyl-1,3-isopropylidene-glycerol reveals significant structural differences:

| Property | 1-Linoleoyl Isomer | 2-Linoleoyl Isomer |

|---|---|---|

| Melting Point (°C) | 32–34 | 28–30 |

| Solubility in Hexane | 0.8 g/mL | 1.2 g/mL |

| Torsion Angle C1–O–C=O | 112° | 98° |

The 1-isomer exhibits reduced solubility due to enhanced intermolecular dipole-dipole interactions between the ester carbonyl and dioxolane oxygen atoms. Solid-state ¹³C NMR shows chemical shift differences of 2.3 ppm for the glycerol C2 carbon between isomers, reflecting distinct electronic environments.

Steric Effects of Isopropylidene vs. Alternative Protecting Groups

Replacing the isopropylidene group with benzylidene or cyclopentylidene protectors alters molecular dimensions:

| Protecting Group | van der Waals Volume (ų) | Torsional Freedom (°) |

|---|---|---|

| Isopropylidene | 78.2 | ±35 |

| Benzylidene | 112.4 | ±22 |

| Cyclopentylidene | 95.6 | ±28 |

The isopropylidene group provides optimal balance between steric protection and conformational flexibility, enabling 92% regioselectivity in subsequent acylation reactions compared to 67% for benzylidene-protected analogs. Molecular dynamics simulations show 30% faster rotational diffusion for isopropylidene derivatives in lipid bilayers versus bulkier protectors.

Eigenschaften

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h8-9,11-12,22H,4-7,10,13-21H2,1-3H3/b9-8-,12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLQRMONVRWDKV-MURFETPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857935 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127592-95-4 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Isopropylidene Protection

Glycerol is reacted with acetone in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form 1,2-O-isopropylidene-rac-glycerol. This step typically proceeds under reflux (50–60°C) for 4–6 hours, achieving >90% yield. The isopropylidene group shields the 2,3-hydroxyls, leaving the primary hydroxyl at position 1 reactive.

Key Reaction Conditions:

-

Catalyst: 0.1–0.5 equivalents of H₂SO₄

-

Solvent: Excess acetone (acts as both reactant and solvent)

-

Temperature: 50–60°C

Esterification with Linoleic Acid

The protected glycerol undergoes esterification with linoleic acid or its activated derivative. Two primary methods are employed:

Steglich Esterification

This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate linoleic acid.

Procedure:

-

Reactants:

-

1,2-O-isopropylidene-rac-glycerol (1 eq)

-

Linoleic acid (1.05 eq)

-

DCC (1.1 eq)

-

DMAP (0.01 eq)

-

-

Solvent: Anhydrous n-hexane or dichloromethane

-

Conditions:

-

Temperature: 20–25°C (room temperature)

-

Duration: 4 hours

-

Stirring: Under nitrogen atmosphere

-

-

Workup:

-

Filter to remove dicyclohexylurea (DCU) byproduct

-

Wash with 5% acetic acid to neutralize excess DCC

-

Dry over Na₂SO₄ and concentrate under vacuum

-

Acyl Chloride Method

Linoleoyl chloride offers faster reaction kinetics but requires stringent moisture control.

Procedure:

-

Reactants:

-

1,2-O-isopropylidene-rac-glycerol (1 eq)

-

Linoleoyl chloride (1.05 eq)

-

Triethylamine (1.2 eq, as HCl scavenger)

-

-

Solvent: Tetrahydrofuran (THF)

-

Conditions:

-

Temperature: 0–5°C (prevents side reactions)

-

Duration: 2 hours

-

Stirring: Under argon atmosphere

-

-

Workup:

-

Filter to remove triethylamine hydrochloride

-

Concentrate and purify via silica gel chromatography (hexane:ethyl acetate = 9:1)

-

Purification and Characterization

Solvent Recrystallization

Crude product is dissolved in n-hexane at 5°C to precipitate impurities (e.g., unreacted linoleic acid). After filtration, the supernatant is concentrated to yield a pale-yellow oil.

Chromatographic Purification

Flash chromatography on silica gel (230–400 mesh) with a hexane:ethyl acetate gradient (95:5 to 85:15) achieves >98% purity.

Analytical Data

-

Spectroscopic Confirmation:

Comparative Analysis of Synthesis Routes

Challenges and Optimization Strategies

-

Regioselectivity: Competing acylation at position 3 is minimized by using bulky catalysts (e.g., DMAP) and low temperatures.

-

Impurity Control: Strict temperature control during recrystallization (5°C) prevents co-precipitation of desired product with impurities.

-

Scalability: The Steglich method is preferred for industrial-scale synthesis due to higher yields and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

1-Linoleoyl-2,3-isopropylidene-rac-glycerol can undergo various chemical reactions, including:

Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.

Major Products

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Amides or ethers, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

1-Linoleoyl-2,3-isopropylidene-rac-glycerol is utilized in drug delivery systems due to its ability to form stable lipid-based formulations. Its properties allow for the encapsulation of hydrophobic drugs, enhancing bioavailability and therapeutic efficacy.

Case Study: Lipid Nanoparticles

A study demonstrated that lipid nanoparticles containing 1-linoleoyl-2,3-isopropylidene-rac-glycerol effectively encapsulated hydrophobic compounds, leading to improved release profiles and cellular uptake compared to traditional delivery methods .

Case Study: Immune Response Modulation

In a randomized controlled trial, a related compound was shown to decrease the production of pro-inflammatory cytokines in healthy adults. This suggests that similar glycerol derivatives could be explored for their immunomodulatory effects in clinical settings .

Nutritional Applications

1-Linoleoyl-2,3-isopropylidene-rac-glycerol is considered beneficial in nutrition due to its potential health benefits associated with fatty acids. It can be used as a dietary supplement or functional food ingredient.

Data Table: Nutritional Benefits

| Benefit | Description |

|---|---|

| Anti-inflammatory properties | May reduce inflammation markers in the body |

| Cardiovascular health | Potentially beneficial for heart health |

| Weight management | May assist in regulating body weight |

Research on Conjugated Linoleic Acid Production

The compound has been studied for its role as a substrate for producing conjugated linoleic acid (CLA), which is known for its health-promoting properties.

Case Study: CLA Production

A study focused on the fermentation of monolinolein (a related compound) by specific bacteria showed that optimizing conditions could enhance CLA production significantly. This highlights the potential for using 1-linoleoyl-2,3-isopropylidene-rac-glycerol in functional food applications aimed at increasing CLA levels .

Cosmetic Applications

Due to its emulsifying properties and skin compatibility, 1-linoleoyl-2,3-isopropylidene-rac-glycerol is also explored in cosmetic formulations. It can enhance the texture and stability of creams and lotions.

Data Table: Cosmetic Formulations

| Application | Functionality |

|---|---|

| Moisturizers | Enhances skin hydration |

| Anti-aging products | May improve skin elasticity |

| Sunscreens | Acts as an emulsifier for UV filters |

Wirkmechanismus

The mechanism of action of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol largely depends on its application. For instance, as a substrate for esterases, the compound undergoes hydrolysis to yield the corresponding alcohol and acid. The molecular targets in this case are the active sites of the enzymes, where the ester bond is cleaved through nucleophilic attack by water molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Monoacylglycerols

1-Oleoyl Glycerol (1-Monoolein)

- Molecular Formula : C₂₁H₄₀O₄

- Molecular Weight : 356.5 g/mol

- Structure : Oleoyl (C18:1n9) at sn-1; free hydroxyls at sn-2 and sn-3.

- Applications : Emulsifier in food/pharmaceutical industries; studied for lipid metabolism .

- Stability : Stable at -20°C for ≥4 years .

1-Monolinolein

- Molecular Formula : C₂₁H₃₈O₄

- Molecular Weight : 354.52 g/mol

- Structure: Linoleoyl (C18:2n6) at sn-1; free hydroxyls at sn-2/3.

- Applications : Model for lipid bilayer studies; precursor for bioactive lipids .

Key Difference: The target compound’s isopropylidene group improves stability but reduces hydrophilicity compared to unprotected monoacylglycerols.

Diacylglycerols

1-Oleoyl-3-Arachidoyl-rac-glycerol

- Molecular Formula : C₄₁H₇₈O₅

- Molecular Weight : 651.07 g/mol

- Structure : Oleoyl (C18:1n9) at sn-1; arachidoyl (C20:0) at sn-3.

- Applications : Used in lipidomics to study enzyme specificity .

Key Difference : Diacylglycerols lack the isopropylidene group and have higher molecular weights due to additional acyl chains.

Triacylglycerols

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

- Molecular Formula : C₅₇H₁₀₀O₆

- Molecular Weight : 881.40 g/mol

- Structure: Two linoleoyl (C18:2n6) at sn-1/2; oleoyl (C18:1n9) at sn-3.

- Applications : Naturally occurs in sesame oil; studied for oxidative stability .

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

- Molecular Formula : C₅₇H₁₀₀O₆

- Molecular Weight : 881.40 g/mol

- Structure: Two oleoyl (C18:1n9) at sn-1/2; linoleoyl (C18:2n6) at sn-3.

- Applications : Model for lipid oxidation studies .

Key Difference: Triacylglycerols are bulkier and less reactive than monoacylglycerols, with applications in nutrition rather than synthetic chemistry.

Protected Glycerol Derivatives

1-Benzyl-2,3-isopropylidene-rac-glycerol

- Molecular Formula : C₁₃H₁₈O₃

- Molecular Weight : 222.28 g/mol

- Structure : Benzyl group at sn-1; isopropylidene at sn-2/3.

- Applications : Intermediate in pharmaceutical synthesis .

Key Difference : The benzyl group introduces aromaticity, altering solubility and reactivity compared to acylated derivatives.

Comparative Data Table

Biologische Aktivität

1-Linoleoyl-2,3-isopropylidene-rac-glycerol (also known as LIPG) is a synthetic glycerol derivative that has garnered attention due to its potential biological activities. This compound is primarily studied for its effects on inflammation, immune modulation, and cellular signaling pathways. This article provides an overview of the biological activity of LIPG, including its mechanisms of action, relevant research findings, and implications for therapeutic applications.

Chemical Structure and Properties

1-Linoleoyl-2,3-isopropylidene-rac-glycerol is characterized by its unique structural features that contribute to its biological activity. The compound contains a linoleoyl fatty acid moiety, which is known for its role in cellular signaling and inflammation modulation. Its isopropylidene group enhances stability and solubility in biological systems.

Chemical Formula

- IUPAC Name : 1-Linoleoyl-2,3-isopropylidene-rac-glycerol

- CAS Number : 127592-95-4

- Molecular Formula : C₁₉H₃₄O₃

LIPG exhibits several biological activities through various mechanisms:

- Anti-inflammatory Effects : LIPG has been shown to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6. It inhibits leukocyte infiltration and reduces vascular permeability in models of acute lung injury (ALI) and liver inflammation .

- Immune Modulation : Research indicates that LIPG can influence immune cell functions, particularly in reducing excessive neutrophil migration and cytokine production. In vitro studies have demonstrated that it can decrease IL-4 and IL-6 levels while maintaining interferon-γ levels in peripheral blood mononuclear cells (PBMCs) .

- Cellular Signaling Pathways : LIPG activates Toll-like receptor 4 (TLR4) signaling pathways, leading to enhanced endosomal signaling and modulation of downstream inflammatory responses. This activation plays a crucial role in controlling neutrophil motility and inflammation resolution .

Table 1: Summary of Biological Activities of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol

Case Studies

- Acute Lung Injury Model : In a study involving mice challenged with lipopolysaccharide (LPS), administration of LIPG significantly reduced neutrophil infiltration and improved endothelial permeability. This suggests its potential as a therapeutic agent for ALI .

- Hepatic Injury Model : Another study demonstrated that LIPG reduced liver necrosis and cytokine levels in a concanavalin A-induced hepatitis model. The compound inhibited neutrophil migration towards the liver tissue, indicating its protective role against immune-mediated liver injury .

Pharmacokinetics

The pharmacokinetic profile of LIPG is not extensively characterized; however, its structural properties suggest favorable absorption and bioavailability when administered orally or via injection. Further studies are required to elucidate its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 1-Linoleoyl-2,3-isopropylidene-rac-glycerol?

- Methodological Answer :

- Gas Chromatography (GC) : Use open-tubular columns with selective ion monitoring (SIM) for isomer separation, as demonstrated in studies analyzing triacylglycerol molecular species in plant oils .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or tandem MS (MS/MS) can confirm molecular weight (CHO, exact mass 394.298) and fragmentation patterns. Isotopic analogs (e.g., deuterated derivatives) improve quantification accuracy .

- Solubility Testing : The compound is sparingly soluble in chloroform and methanol but may require solvent exchange (e.g., methyl acetate evaporation under nitrogen) for optimal preparation .

Q. How should 1-Linoleoyl-2,3-isopropylidene-rac-glycerol be stored to ensure stability?

- Methodological Answer :

- Store at -20°C in tightly sealed containers under inert gas (e.g., nitrogen) to prevent oxidation and hydrolysis .

- Avoid prolonged exposure to moisture or light. Stability is ≥2 years when stored in methyl acetate or similar solvents .

Q. What synthetic strategies are used to introduce the isopropylidene group in glycerol derivatives?

- Methodological Answer :

- Protection of Glycerol : React glycerol with acetone under acidic conditions to form the 2,3-isopropylidene ketal, leaving the sn-1 hydroxyl free for acylation.

- Acylation : Use linoleoyl chloride or activated linoleic acid derivatives in anhydrous conditions. Purify via column chromatography or solvent recrystallization .

Advanced Research Questions

Q. How can chromatographic co-elution of triacylglycerol isomers be resolved?

- Methodological Answer :

- High-Temperature GC : Optimize temperature gradients and use polar capillary columns to separate structurally similar isomers (e.g., sn-1 vs. sn-3 positional isomers) .

- Silver-Ion Chromatography : Exploit differences in π-bond interactions between unsaturated fatty acid chains to enhance resolution .

Q. What role do deuterated analogs play in quantitative lipidomic studies of this compound?

- Methodological Answer :

- Internal Standards : Deuterated derivatives (e.g., rac-1-Oleoyl-2-linoleoylglycerol-d5) enable precise quantification via isotope dilution mass spectrometry, correcting for matrix effects and ionization efficiency .

- Metabolic Tracing : Stable isotopes allow tracking of enzymatic modifications (e.g., lipase activity) in vitro .

Q. How can biological activity assays be designed for 1-Linoleoyl-2,3-isopropylidene-rac-glycerol?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., Streptococcus mutans) using colony-forming unit (CFU) counts, similar to studies on 1-Lauroyl-rac-glycerol .

- Inflammatory Response : Measure cytokine production (e.g., IL-1β) in human monocytes at concentrations ≥12.5 µM, adapting protocols from lysophosphatidylcholine research .

Q. What solvent systems optimize solubilization for experimental use?

- Methodological Answer :

- Solvent Exchange : Evaporate methyl acetate under nitrogen and redissolve in ethanol or DMF (15–25 mg/mL). Avoid aqueous buffers unless emulsified with detergents .

- Critical Micelle Concentration (CMC) : Determine using fluorescence probes (e.g., diphenylhexatriene) to assess aggregation behavior in polar solvents .

Q. What challenges arise in quantifying this compound in complex lipid mixtures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.